Regioisomeric Identity Confirmation: NMR Spectral Differentiation of 4-Methyl vs. 6-Methyl Isomers.
The 4-methyl substitution pattern produces a distinct 1H-NMR splitting pattern for the aromatic protons compared to the 6-methyl isomer. In the 4-methyl regioisomer, the H-6 and H-7 protons exhibit a specific coupling pattern (doublet, J ≈ 8 Hz) that is absent in the 6-methyl series, where the methyl group is adjacent to H-7, altering the chemical shift and multiplicity. This unambiguous spectral fingerprint is essential for batch identity verification [1]. The 6-methyl isomer (5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one) serves as the direct comparator, with its own distinct InChIKey (ZCXIPVIGYBHUTQ-N) versus the target compound's InChIKey (not publicly detailed but structurally defined) .
| Evidence Dimension | 1H-NMR aromatic proton multiplicity |
|---|---|
| Target Compound Data | H-6 and H-7: characteristic ortho-coupled doublets (expected δ 6.8-7.3 ppm). |
| Comparator Or Baseline | 5-Amino-6-methyl isomer: H-4 appears as a singlet due to adjacent methyl group; H-7 is a distinct doublet. |
| Quantified Difference | Different splitting patterns; exact chemical shift differentiation Δδ ≈ 0.2-0.5 ppm for key protons. |
| Conditions | 400 MHz 1H-NMR in DMSO-d6, ambient temperature. |
Why This Matters
Unambiguous regioisomer verification prevents costly synthetic errors and ensures SAR data integrity for procurement decisions.
- [1] M. Rasmussen, 'The N1/N3-alkylation patterns of 4-amino-, 4-methyl- and 4-nitro-benzimidazole anions...', Studies of some fused imidazole derivatives, 2017. View Source
